molecular formula C13H21BO3S B13925267 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol

Cat. No.: B13925267
M. Wt: 268.2 g/mol
InChI Key: PVAOEZZSOCRZLF-UHFFFAOYSA-N
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Description

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol is an organic compound that features a thiophene ring substituted with a boronate ester and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol typically involves the borylation of a thiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated thiophene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The boronate ester can be reduced to form a boronic acid.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophiles such as bromine or iodine can be used under acidic conditions.

Major Products

    Oxidation: Formation of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of halogenated derivatives of the thiophene ring.

Scientific Research Applications

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can undergo transesterification, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)propan-2-ol is unique due to the combination of a thiophene ring with a boronate ester and a hydroxyl group. This combination provides a unique set of reactivity and stability, making it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.

Properties

Molecular Formula

C13H21BO3S

Molecular Weight

268.2 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]propan-2-ol

InChI

InChI=1S/C13H21BO3S/c1-11(2,15)9-7-8-10(18-9)14-16-12(3,4)13(5,6)17-14/h7-8,15H,1-6H3

InChI Key

PVAOEZZSOCRZLF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(C)(C)O

Origin of Product

United States

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